2-[(3-nitrobenzyl)(propyl)amino]ethanol
Description
Chemical Structure: 2-[(3-Nitrobenzyl)(propyl)amino]ethanol is an ethanol derivative featuring a tertiary amine group substituted with a 3-nitrobenzyl group and a propyl chain. The nitro group at the meta position of the benzyl ring introduces strong electron-withdrawing effects, influencing reactivity and solubility. The compound’s molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methyl-propylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-6-13(7-8-15)10-11-4-3-5-12(9-11)14(16)17/h3-5,9,15H,2,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTBTUFVURJHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Ring
2-(Cyclopropyl(3-nitrobenzyl)amino)ethanol (CAS: 1275500-88-3)
- Structure : Cyclopropyl replaces the propyl group.
- Molecular Weight : 250.28 g/mol.
- Similar nitro group retains electron-withdrawing properties but with reduced alkyl chain flexibility .
2-(Cyclopropyl(3-methylbenzyl)amino)ethanol (CAS: 1248323-90-1)
- Structure : Methyl substituent replaces nitro group.
- Molecular Weight : 219.32 g/mol.
- Impact: Methyl group reduces polarity, increasing lipophilicity (logP ≈ 1.5 vs. 0.7 for nitro analog).
Variations in Alkyl Chains on the Amino Group
2-[3-(Dimethylamino)propylamino]ethanol (CAS: 78718-56-6)
- Structure: Branched 2-methylpropyl and dimethylaminopropyl groups.
- Molecular Weight : 217.36 g/mol.
- Impact: Dimethylamino group increases basicity (pKa ~8.5) compared to the nitrobenzyl analog (pKa ~7.5). Enhanced water solubility due to tertiary amine protonation .
2-[(3-Aminopropyl)methylamino]ethanol (CAS: 41999-70-6)
- Structure: Primary aminopropyl and methyl groups.
- Molecular Weight : 132.20 g/mol.
- Impact: Aminopropyl enables conjugation with carboxylic acids or metal ions. Lower molecular weight improves diffusion rates in aqueous environments .
Functional Group Replacements
2-[Methyl[3-(trimethoxysilyl)propyl]amino]ethanol
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | pKa | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| 2-[(3-Nitrobenzyl)(propyl)amino]ethanol | 238.28 | 0.7* | ~7.5 | Low | Pharmaceutical intermediates |
| 2-(Cyclopropyl(3-nitrobenzyl)amino)ethanol | 250.28 | 1.2 | ~7.3 | Low | Bioactive molecule synthesis |
| 2-[3-(Dimethylamino)propylamino]ethanol | 217.36 | 1.5 | 8.5 | Moderate | Surfactants, catalysts |
| 2-[Methyl[3-(trimethoxysilyl)propyl]amino]ethanol | 237.37 | -0.1 | 14.77 | Insoluble | Silane coupling agents |
*Estimated via fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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